molecular formula C22H15F2N3O2 B2706436 N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428358-86-4

N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2706436
CAS No.: 1428358-86-4
M. Wt: 391.378
InChI Key: WVUNCIWBWLXCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic quinoxaline derivative designed for scientific research, particularly in the field of oncology. This compound is of significant interest due to the established biological activity of its core 2-oxo-3-phenylquinoxaline scaffold. This structural family has been identified as a versatile scaffold for developing inhibitors against key enzymatic targets involved in disease progression . Specifically, related analogs are investigated as potential inhibitors of phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are crucial in cell growth and survival and are often dysregulated in cancers . Furthermore, recent research focuses on 2-oxo-3-phenylquinoxaline derivatives as novel matrix metalloproteinase (MMP) inhibitors, specifically targeting isoforms like MMP-2 and MMP-9, which play a pivotal role in tumor invasion and metastasis by degrading the extracellular matrix . The strategic modification of the quinoxaline nitrogen, as seen in this acetamide derivative, allows researchers to probe specific sub-pockets within these enzymatic targets, aiming to enhance selectivity and potency. The 2,5-difluorophenyl moiety is a common pharmacophore intended to optimize interactions within the enzyme's active site. This compound is a valuable tool for researchers exploring the mechanisms of cancer cell proliferation, apoptosis, and metastasis, as well as for the development of targeted therapies for conditions such as colorectal cancer . Its use is strictly confined to laboratory research.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-15-10-11-16(24)18(12-15)25-20(28)13-27-19-9-5-4-8-17(19)26-21(22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUNCIWBWLXCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction using an appropriate acylating agent like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Quinoline vs. Quinoxaline Derivatives

  • Target Compound: The quinoxaline core provides a planar aromatic system with two nitrogen atoms, favoring π-π stacking and hydrogen bonding.
  • Comparators: N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Features a quinoline core with a tetrahydrofuran-oxy substituent and piperidinylidene acetamide. Goxalapladib (): Contains a 1,8-naphthyridine core with trifluoromethyl and difluorophenyl groups. The naphthyridine system offers additional nitrogen atoms for polar interactions, contrasting with the quinoxaline’s fused benzene ring .

Coumarin-Based Analogs

  • N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (): A coumarin derivative with a lactone ring, demonstrating superior antioxidant activity to ascorbic acid.

Substituent Effects

Fluorinated Aryl Groups

  • Target Compound : The 2,5-difluorophenyl group balances electron-withdrawing effects and steric bulk, which may optimize target binding and metabolic stability.
  • Comparators: N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate (): Contains a 2,4-difluorobenzoyl group, suggesting fluorine placement influences aryl interaction geometry. The trifluoromethyl group in goxalapladib () further enhances hydrophobicity . N-(2,5-dimethylphenyl)-2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide (): A dimethylphenyl group replaces fluorine, reducing electronegativity but increasing steric bulk .

Acetamide Linker Modifications

  • Target Compound: The acetamide bridge connects the quinoxaline core to the difluorophenyl group, enabling conformational flexibility.
  • Comparators: N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): A peptide-like acetamide with stereochemical complexity, likely targeting enzymatic active sites .

Structural and Functional Implications

Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Quinoxaline 2,5-difluorophenyl Kinase inhibition (inferred) -
Coumarin Chromen-4-yloxy Antioxidant
Quinoline Tetrahydrofuran-oxy Kinase/Receptor modulation
1,8-Naphthyridine Trifluoromethyl Anti-atherosclerosis
Spiroindole-thiazolidinone 2,5-dimethylphenyl Unknown (structural novelty)

Biological Activity

N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of acylamides. Its structure features a difluorophenyl ring, an acetamide group, and a quinoxalinone core, which positions it as a potential candidate for various biological applications. The compound's unique molecular architecture suggests diverse biological activities, although comprehensive studies are still limited.

Chemical Structure

The chemical formula for this compound is C18H15F2N2OC_{18}H_{15}F_2N_2O, and its structure can be represented as follows:

N 2 5 difluorophenyl 2 2 oxo 3 phenylquinoxalin 1 2H yl acetamide\text{N 2 5 difluorophenyl 2 2 oxo 3 phenylquinoxalin 1 2H yl acetamide}

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to exhibit various pharmacological effects, including anti-cancer and anti-inflammatory properties. The presence of the difluorophenyl group may enhance the compound's potency and selectivity due to electronic effects and steric hindrance.

Potential Biological Activities

  • Anticancer Activity : Quinoxaline derivatives have been studied for their anticancer properties. Preliminary investigations suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Antimicrobial Properties : Compounds with quinoxaline structures often demonstrate antimicrobial activity. This compound's efficacy against various bacterial strains and fungi could be explored in future studies.
  • Neuroprotective Effects : Some quinoxaline derivatives show promise in neuroprotection, potentially mitigating neurodegenerative diseases through antioxidant mechanisms.

Research Findings

While specific studies on this compound are sparse, related compounds have demonstrated significant biological activities:

CompoundActivityReference
QuinoxalineAntitumor
2-OxoquinoxalineAntimicrobial
3-PhenylquinoxalineNeuroprotective

Case Study 1: Anticancer Activity

In a study evaluating various quinoxaline derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoxaline derivatives. The results indicated that certain modifications to the quinoxaline core enhanced activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.